

3-Chloro-N,4-dimethylaniline hydrochloride molecular structure

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Compound of Interest

Compound Name:	<i>3-Chloro-N,4-dimethylaniline hydrochloride</i>
CAS No.:	<i>7745-94-0</i>
Cat. No.:	<i>B1463825</i>

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An In-Depth Technical Guide to **3-Chloro-N,4-dimethylaniline Hydrochloride**: Structure, Properties, and Analytical Characterization

Abstract

This technical guide provides a comprehensive scientific overview of **3-Chloro-N,4-dimethylaniline hydrochloride** (CAS No: 7745-89-3), a substituted aniline of significant interest in the chemical, pharmaceutical, and agrochemical industries. The document delineates its molecular structure, details its physicochemical properties, and presents a validated synthesis pathway. Furthermore, it establishes a robust framework for its analytical characterization and quality control using modern spectroscopic and chromatographic techniques. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to support advanced research and development applications.

Introduction

3-Chloro-N,4-dimethylaniline hydrochloride is a chlorinated aromatic amine salt. As a derivative of p-toluidine, it belongs to a class of compounds widely utilized as versatile intermediates in organic synthesis. The presence of three key functional features—a chlorine atom, a methyl group on the aromatic ring, and a secondary amine group protonated to form a hydrochloride salt—imparts specific reactivity and physical properties. These characteristics make it a valuable building block in the synthesis of more complex molecules, including dyes, pharmaceutical agents, and agrochemicals such as the avicide Starlicide.[1] Understanding its molecular architecture, synthetic route, and analytical profile is paramount for its effective and safe utilization in a research and development setting. This guide serves as a senior-level resource, bridging fundamental chemical data with practical, application-oriented knowledge.

Molecular Structure and Physicochemical Properties

Chemical Structure Elucidation

The molecular structure of **3-Chloro-N,4-dimethylaniline hydrochloride** consists of a 4-methylaniline (p-toluidine) core, substituted with a chlorine atom at the 3-position of the benzene ring. The nitrogen atom of the amino group is further substituted with a methyl group and is protonated by hydrochloric acid to form the corresponding ammonium salt. This salt form significantly increases the compound's water solubility compared to its free base form.

The IUPAC name for the compound is 3-chloro-N,4-dimethylaniline;hydrochloride.[1] The salt structure is critical for its stability, handling, and formulation in various applications.

Caption: Molecular Structure of **3-Chloro-N,4-dimethylaniline Hydrochloride**

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is essential for designing experiments, ensuring safe handling, and predicting the compound's behavior in various solvent systems.

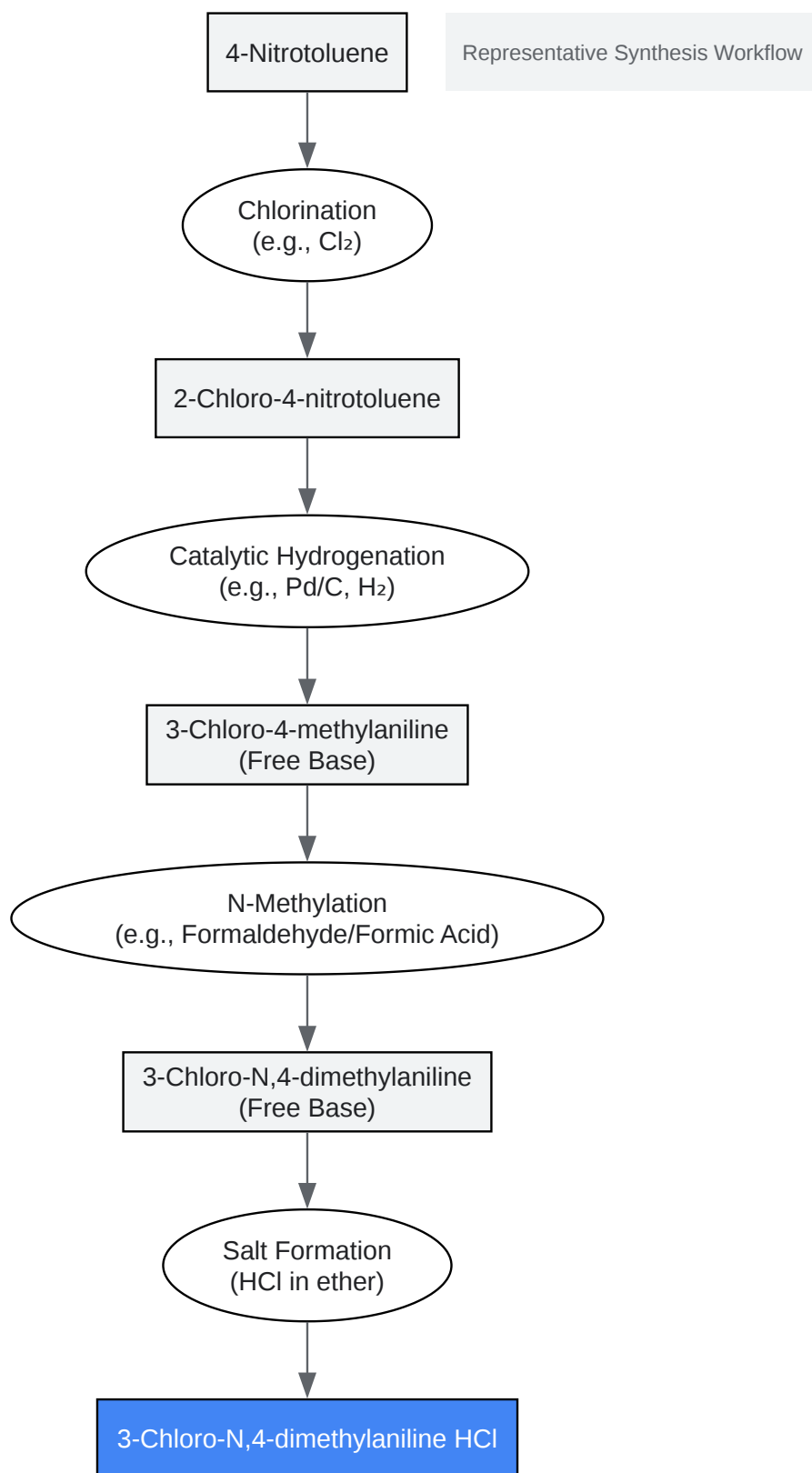
Property	Value	Source(s)
IUPAC Name	3-chloro-N,4-dimethylaniline;hydrochloride	PubChem[1]
CAS Number	7745-89-3	PubChem[1]
Molecular Formula	C ₈ H ₁₁ Cl ₂ N	CRO Splendid Lab[2]
Molecular Weight	192.09 g/mol	CRO Splendid Lab[2]
Appearance	White powder / Grey solid	PubChem[1]
SMILES	<chem>CC1=C(C=C(C=C1)NC)Cl.Cl</chem>	PubChem[1] (modified for HCl)
Melting Point	67-70 °C (for free base)	Sigma-Aldrich
Boiling Point	232 °C (for free base)	Sigma-Aldrich
Solubility	Soluble in water	Thermo Fisher Scientific[3]

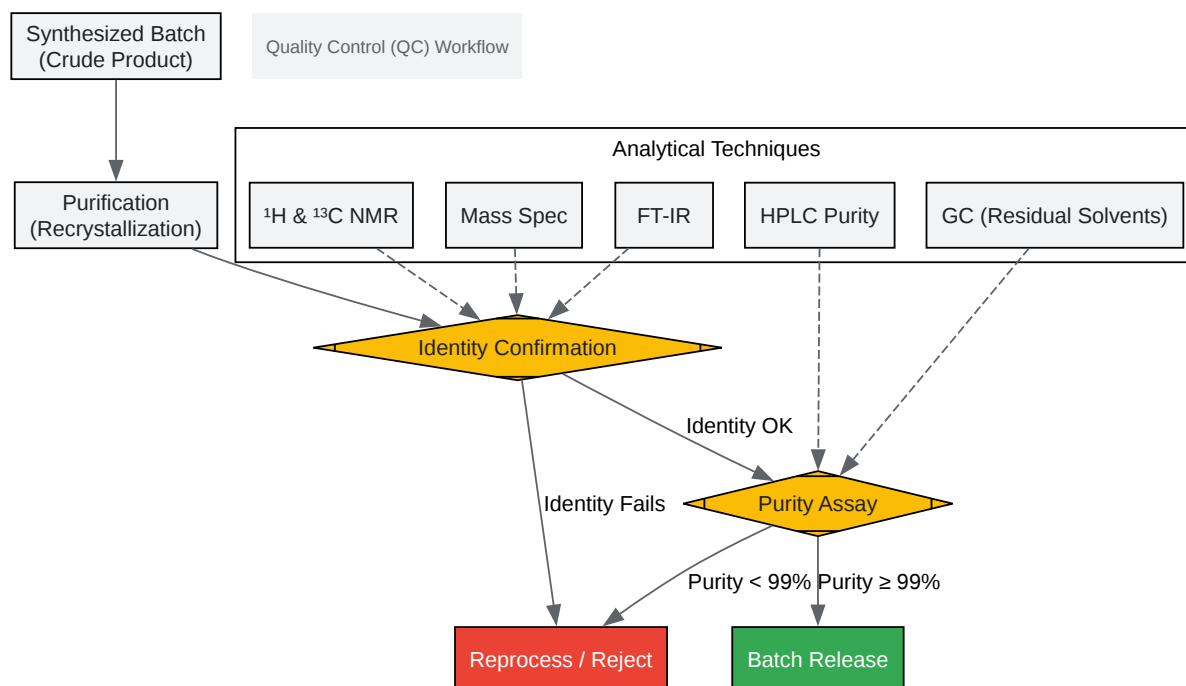
Synthesis and Purification

Synthetic Pathway Overview

The synthesis of **3-Chloro-N,4-dimethylaniline hydrochloride** is typically achieved in a multi-step process. A common and industrially relevant pathway begins with the chlorination of 4-nitrotoluene. The resulting 2-chloro-4-nitrotoluene intermediate undergoes catalytic hydrogenation to simultaneously reduce the nitro group to an amine and effect N-methylation, or the amine can be methylated in a subsequent step. The final step involves treating the synthesized free base with hydrochloric acid to precipitate the hydrochloride salt, which aids in purification and improves stability.

The choice of a palladium-based catalyst for the hydrogenation is strategic; it offers high selectivity for nitro group reduction while minimizing the risk of dehalogenation, a common side reaction with less selective catalysts that can lead to impurities.[4]





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Sources

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- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- [4. CN104370747A - Method for synthesizing 3-chloro-4-methylaniline - Google Patents \[patents.google.com\]](#)
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